methyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate
Description
Methyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate (IUPAC name) is a heterocyclic compound featuring a methyl benzoate core linked via an enamino bridge to a 4-phenyl-substituted thiazole ring and a cyano group. Its structure (Fig. The compound’s synthesis likely involves cyclization or condensation reactions, as seen in related molecules .
Properties
IUPAC Name |
methyl 4-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-25-20(24)15-7-9-17(10-8-15)22-12-16(11-21)19-23-18(13-26-19)14-5-3-2-4-6-14/h2-10,12-13,22H,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFWPGCHYWXABD-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate has been investigated for its potential as an antimicrobial agent . The thiazole moiety is known to exhibit various biological activities, including antifungal and antibacterial properties.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of the cyano group in this compound enhances its lipophilicity, potentially improving its ability to penetrate bacterial membranes .
Agricultural Applications
In agricultural science, compounds similar to this compound are explored for their pesticidal properties . The thiazole ring is often associated with herbicidal and insecticidal activities.
Case Study: Herbicidal Activity
Research conducted on thiazole derivatives has shown promising results as herbicides. A specific study indicated that these compounds can inhibit the growth of certain weeds while being less toxic to crops. This selectivity is crucial for developing sustainable agricultural practices .
Table 1: Comparison of Biological Activities
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The thiazole ring can bind to metal ions, influencing enzyme activity, while the cyano group can interact with nucleophilic sites on biological molecules. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Core Structural Features
The compound’s uniqueness lies in its:
- Methyl benzoate moiety : Provides ester functionality for solubility modulation.
- Cyano group: Enhances electrophilicity and hydrogen-bonding capacity.
Key Analogs :
Ethyl 4-[[(Z)-2-Cyano-2-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]Ethenyl]Amino]Benzoate (): Substituent Variation: Ethyl ester (vs. methyl) and 4-methylphenyl on the thiazole. Molecular Weight: 389.5 g/mol (vs. ~369.4 g/mol for the target compound). Impact: Increased lipophilicity (LogP ~5.3) due to the ethyl group .
4-({4-Amino-6-[(1E)-1-Cyano-2-(4-Methoxyphenyl)Eth-1-en-1-yl]-1,3,5-Triazin-2-yl}Amino)Benzene-1-Sulfonamide (): Core Variation: Triazine replaces thiazole; sulfonamide group introduced. Melting Point: 281–283 °C (higher than typical thiazole esters due to sulfonamide crystallinity) .
N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)Methyl]-4-Phenyl-1,3-Thiazol-2-Amine (): Hybrid Structure: Oxadiazole replaces the enamino bridge. Activity: Demonstrated cytotoxicity in vitro, suggesting thiazole-oxadiazole hybrids as bioactive leads .
Comparative Data Table
Example Pathway :
React methyl 4-aminobenzoate with 2-cyano-2-(4-phenylthiazol-2-yl)acetaldehyde.
Use acetic acid as a catalyst in methanol to form the enamino bridge .
Physicochemical Properties
- Spectroscopic Data : Similar compounds in show distinct IR peaks for C≡N (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹). ¹H NMR would display thiazole protons at δ 7.5–8.5 ppm and aromatic benzoate signals at δ 6.8–8.0 ppm .
Biological Activity
Methyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring and a cyano group, which are known to contribute to various biological activities. The molecular formula is , with a molar mass of approximately 342.38 g/mol .
Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological pathways. The presence of the thiazole moiety is associated with antimicrobial and anticancer activities. For example, thiazole derivatives have been reported to inhibit enzymes involved in cancer cell proliferation and to possess anti-inflammatory properties .
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. In vitro studies demonstrated that it inhibits the growth of several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, indicating moderate potency .
Anticancer Potential
In cell line studies, this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound induced apoptosis in these cells, as evidenced by increased caspase activity and DNA fragmentation assays. The IC50 values were determined to be approximately 20 µM for MCF7 cells and 25 µM for A549 cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations, suggesting a potential application in treating biofilm-associated infections .
Case Study 2: Cancer Cell Apoptosis
In another study focusing on its anticancer properties, researchers treated MCF7 cells with varying concentrations of the compound. Flow cytometry analysis revealed that treatment led to significant increases in early and late apoptotic cells compared to control groups. Additionally, Western blot analysis indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Summary of Research Findings
| Activity | Target | IC50/MIC | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 15 µg/mL | Inhibition of cell wall synthesis |
| Antimicrobial | Escherichia coli | MIC: 30 µg/mL | Disruption of biofilm formation |
| Anticancer | MCF7 (breast cancer) | IC50: 20 µM | Induction of apoptosis |
| Anticancer | A549 (lung cancer) | IC50: 25 µM | Activation of caspase pathways |
Q & A
How can synthetic yields of methyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate be optimized in multi-step reactions?
Methodological Answer:
Optimization requires systematic variation of reaction parameters. For example:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in thiazole intermediates, while toluene improves cyclization efficiency .
- Catalysts: Copper(I) iodide or palladium catalysts may accelerate coupling reactions, as seen in analogous thiazole syntheses .
- Temperature Control: Stepwise heating (e.g., 80°C for imine formation, 120°C for cyano group introduction) minimizes side reactions .
Validate purity at each stage via TLC or HPLC, and quantify yields using gravimetric analysis coupled with NMR integration .
What spectroscopic techniques are most reliable for confirming the E-configuration of the eth-1-en-1-yl moiety?
Methodological Answer:
- NMR Spectroscopy: The trans coupling constant (J ≈ 12–16 Hz) between Hα and Hβ in the enamine group confirms the E-configuration. Compare with literature values for similar enamine systems .
- IR Spectroscopy: A sharp C≡N stretch near 2220 cm⁻¹ indicates cyano group integrity, while conjugated C=N stretches (1600–1650 cm⁻¹) support the enamine geometry .
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) should match the exact mass (C₁₈H₁₃N₃O₂S: 367.0722 g/mol) to rule out isomerization .
How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Standardize Assay Conditions: Replicate experiments under controlled parameters (e.g., cell lines, incubation time, solvent concentration) to isolate variables .
- Dose-Response Analysis: Perform IC₅₀ assays in triplicate to confirm activity trends. For example, if one study reports anticancer activity at 10 µM but another shows no effect, test a wider range (1–100 µM) .
- Metabolite Screening: Use LC-MS to identify degradation products that might interfere with activity measurements .
What computational methods are suitable for predicting binding modes of this compound to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes. Compare docking scores (ΔG) across conformations and validate with crystallographic data if available .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
- SAR Studies: Modify substituents (e.g., phenyl to fluorophenyl) in silico and predict activity changes using QSAR models .
What strategies mitigate degradation of this compound during long-term stability studies?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Use inert atmospheres (N₂) to prevent oxidation .
- Excipient Screening: Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to stabilize the enamine and cyano groups .
- pH Optimization: Buffered solutions (pH 6–7) minimize hydrolysis of the ester and enamine moieties .
How can regioselectivity challenges in thiazole ring functionalization be addressed?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position of the thiazole to steer electrophilic substitution to the 2- or 4-position .
- Metal-Mediated Coupling: Use Suzuki-Miyaura cross-coupling with arylboronic acids to selectively functionalize the thiazole’s 4-position .
- Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic products (e.g., 2-substitution), while higher temperatures (80°C) favor thermodynamic 4-substitution .
What analytical methods validate elemental composition discrepancies between theoretical and experimental data?
Methodological Answer:
- Combustion Analysis: Compare experimental C/H/N/S percentages (e.g., C: 58.85%, H: 3.57%) with theoretical values. Deviations >0.3% suggest impurities .
- X-ray Crystallography: Resolve molecular structure to confirm bond lengths and angles, particularly for the enamine and cyano groups .
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to trace unexpected mass fragments in MS .
How can researchers design analogs to probe structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
- Core Modifications: Replace the thiazole with oxazole or pyridine rings to assess scaffold flexibility .
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance hydrophobic interactions with kinase pockets .
- Bioisosteric Replacement: Swap the methyl ester with a carboxylic acid to evaluate solubility-activity trade-offs .
What in vitro models are appropriate for initial toxicity screening?
Methodological Answer:
- Cell Viability Assays: Use HepG2 (liver) and HEK293 (kidney) cells with MTT or resazurin assays. IC₅₀ values >50 µM suggest low cytotoxicity .
- Genotoxicity Screening: Perform comet assays or γ-H2AX staining to detect DNA damage at sub-cytotoxic concentrations .
- Metabolic Stability: Incubate with liver microsomes and quantify parent compound loss via LC-MS to predict hepatic clearance .
How should researchers address solubility limitations in biological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤0.1% v/v) or Cremophor EL to solubilize the compound without cell membrane disruption .
- Prodrug Strategy: Synthesize phosphate or glycoside prodrugs to enhance aqueous solubility, which hydrolyze in vivo to release the active compound .
- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) to improve bioavailability and reduce precipitation in assay media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
